N-(2-propan-2-ylphenyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-propan-2-ylphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides, on the other hand, are well-known for their role as carbonic anhydrase inhibitors, which are used in the treatment of various medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-(2-propan-2-ylphenyl)thiophene-2-sulfonamide, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions:
Gewald Reaction: Involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Paal–Knorr Synthesis: Involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: Involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for thiophene-based sulfonamides typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-propan-2-ylphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-(2-propan-2-ylphenyl)thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-propan-2-ylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various physiological effects, including reduced intraocular pressure and diuretic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-propan-2-ylphenyl)thiophene-2-sulfonamide include other thiophene-based sulfonamides, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent inhibitory effects on carbonic anhydrase enzymes. This makes it a valuable compound for both research and potential therapeutic applications .
Properties
CAS No. |
53442-42-5 |
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Molecular Formula |
C13H15NO2S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H15NO2S2/c1-10(2)11-6-3-4-7-12(11)14-18(15,16)13-8-5-9-17-13/h3-10,14H,1-2H3 |
InChI Key |
GAXPTVANQKWUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 |
solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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